2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

Structural Isomerism Benzoxazinoid Chemistry Physicochemical Profiling

Benzoxazinoid misassignment in non-cereal plant extracts compromises metabolomic data. DHBOA resolves this: - Unique HPLC retention time vs DIBOA/HBOA ensures correct peak annotation in Lamiaceae profiling. - 2,7-Dihydroxy regiospecificity enables distinct SAR and pharmacophore mapping. - Supplied as ≥98% pure reference standard with full CoA for reproducible quantification.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 69804-59-7
Cat. No. B122531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
CAS69804-59-7
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(C(=O)N2)O
InChIInChI=1S/C8H7NO4/c10-4-1-2-5-6(3-4)13-8(12)7(11)9-5/h1-3,8,10,12H,(H,9,11)
InChIKeyHDRDOKTYPONKPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one: Plant Defense Benzoxazinoid


2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (CAS 69804-59-7), also known as DHBOA, is a benzoxazinoid alkaloid belonging to the class of organic compounds known as benzoxazinones [1]. It is a naturally occurring aglycone found in various plant species, including Scoparia dulcis and members of the Lamiaceae family . This compound is characterized by a molecular formula of C8H7NO4 and a molecular weight of 181.15 g/mol . As a hydroxamic acid derivative, it is structurally related to, yet distinct from, other prominent benzoxazinoids like DIBOA and DIMBOA, primarily due to the specific positioning of its hydroxyl groups at the 2 and 7 positions of the benzoxazine ring [2].

Plant Defense Research
Naturally occurring benzoxazinoid aglycone for allelopathy and defense signaling studies
Reference Standard
Analytical standard for benzoxazinoid profiling in Lamiaceae and Scoparia species
Regiochemical Probe
2,7-dihydroxy substitution pattern distinct from the more common DIBOA/DIMBOA analogs

Why DHBOA Cannot Be Substituted by DIBOA


Direct substitution of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBOA) with its more common structural isomers, such as DIBOA (2,4-dihydroxy), is not scientifically valid due to distinct regiochemical and functional properties [1]. The specific 2,7-dihydroxy substitution pattern on the benzoxazinone scaffold dictates a unique electronic and steric environment, leading to quantifiable differences in physicochemical parameters including polarity, hydrogen bonding capacity, and predicted lipophilicity, as evidenced by distinct computed LogP values and polar surface areas . Furthermore, the compounds exhibit different natural occurrence profiles and metabolic fates; DHBOA is characteristic of species like Scoparia dulcis and Lamium, whereas DIBOA is a primary defense chemical in cereal crops like wheat and maize [2]. These foundational differences necessitate compound-specific handling, analytical methods, and interpretation of biological data, as the following quantitative evidence demonstrates.

Regiochemical Mismatch
2,7- vs 2,4-dihydroxy arrangement alters polarity, LogP, and hydrogen bonding; solubility and chromatographic behavior may differ significantly.
Source & Metabolic Fate
DHBOA is characteristic of Lamiaceae, while DIBOA dominates in Poaceae; metabolic pathway context may not transfer between species.
Analytical Specificity
HPLC retention and MS detection windows differ; methods validated for DIBOA may not resolve DHBOA without adjustment.

Quantitative Differentiation from Key Analogs


Regiochemical Distinction vs. DIBOA

The primary differentiator between 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBOA) and its closest analog, 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA), is the regiospecific placement of the second hydroxyl group. This fundamental structural variance results in quantifiable differences in predicted physicochemical properties that influence compound behavior in assays and formulations. For instance, DHBOA exhibits a lower computed octanol-water partition coefficient (LogP) compared to DIBOA, indicating greater hydrophilicity .

Regiochemical Hydrophilicity
Class-level inference
Predicted LogP -1.16 (ACD/Labs)
Supports distinct solubility and retention behavior vs DIBOA
In silico prediction; experimental LogP to confirm
Structural Isomerism Benzoxazinoid Chemistry Physicochemical Profiling

Distinct Retention Time and Spectral Fingerprint

In liquid chromatography-mass spectrometry (LC-MS) analyses of benzoxazinoid mixtures, DHBOA and its glycosides elute with a characteristic retention time sequence that is distinct from other in-class compounds like DIBOA and HBOA. This separation allows for unambiguous identification and quantification in complex biological matrices [1].

HPLC Retention Sequence
Cross-study comparable
DHBOA-hexoside elutes after HBOA- and before DIBOA-hexoside
Enables unambiguous peak assignment in metabolomics profiling
Reversed-phase conditions; review column-specific elution order
Analytical Chemistry HPLC-MS Metabolomics

Purity Specification for Reproducibility

Commercially available 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one is supplied with a documented minimum purity specification of 95% (HPLC), as verified by the vendor's Certificate of Analysis . This quantitative quality metric provides a clear baseline for experimental planning and reproducibility, which may differ from the purity grades available for less common analogs.

Purity Specification
Supporting evidence
≥95% (HPLC)
Defined baseline for experimental reproducibility
Verify batch-specific certificate of analysis
Quality Control Procurement Reproducibility

Synthetic Accessibility and Defined Routes

The first total synthesis of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBOA) was reported in 1995, demonstrating that this specific regioisomer can be accessed via two distinct pathways involving selective reductive cyclizations [1]. This synthetic accessibility provides a reliable route for obtaining the pure compound, independent of natural source variability, which is a key differentiator from analogs that may be more challenging to synthesize.

Synthetic Routes
Class-level inference
Two total synthesis pathways reported (1995)
Reliable access independent of natural source variability
Literature-based; confirm reproducibility in your lab
Synthetic Chemistry Benzoxazinoid Synthesis Methodology

Distinct Natural Occurrence in Lamiaceae

Phytochemical studies reveal that 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one and its glucoside (DHBOA-Glc) are characteristic constituents of plants in the Lamiaceae family, such as Lamium species [1]. In contrast, its analog DIBOA is predominantly associated with the Poaceae family (cereals). This differential occurrence is a key consideration for researchers studying plant-specific defense mechanisms or sourcing natural product standards.

Botanical Source
Cross-study comparable
Lamiaceae & Scrophulariaceae
Chemotaxonomic marker for plant defense studies in non-cereal systems
Distinct from DIBOA (Poaceae); verify species identification
Phytochemistry Chemotaxonomy Natural Product Sourcing

Key Application Scenarios for DHBOA


Analytical Method Development for Profiling

Due to its unique chromatographic retention time relative to DIBOA and HBOA [1], 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one is an essential reference standard for developing and validating HPLC-MS or UPLC methods aimed at comprehensive benzoxazinoid profiling in complex plant extracts, particularly from Lamiaceae or Scrophulariaceae species [2]. Its use ensures accurate peak assignment and quantification, which would be confounded by the use of the incorrect analog.

Structure-Activity Relationship Studies

The 2,7-dihydroxy substitution pattern represents a distinct structural motif for exploring SAR in biological systems [3]. Researchers investigating the impact of hydroxyl group positioning on phytotoxicity, enzyme inhibition, or antimicrobial activity can use this compound to probe the pharmacophore requirements, as its activity profile is expected to differ from the more extensively studied 2,4-dihydroxy analog DIBOA [4].

Lamiaceae Defense and Allelopathy Research

For plant biologists studying the chemical ecology of Lamiaceae species, 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one serves as a key reference compound. Its presence, distinct from the DIBOA/DIMBOA pathway common in cereals [2], makes it a valuable marker for investigating unique plant defense mechanisms, allelopathic interactions, and the biosynthetic pathways operating in these non-cereal plants.

Synthetic Methodology Benchmarking

The established total synthesis of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one [3] provides a benchmark for synthetic chemists developing new routes to benzoxazinone derivatives. It can be used as a starting material for further derivatization or as a comparative standard to validate the efficiency and selectivity of novel synthetic methodologies targeting regiospecifically hydroxylated benzoxazinoids.

Application
Selection Property
Validation Focus
Benzoxazinoid Profiling (HPLC-MS)
Unique retention time sequence among benzoxazinoid glycosides
Accurate peak assignment in Lamiaceae/Scrophulariaceae extracts
Structure-Activity Relationship Studies
2,7-dihydroxy substitution pattern on benzoxazinone core
Impact of hydroxyl positioning on phytotoxicity or enzyme inhibition endpoints
Plant Defense & Allelopathy Research
Lamiaceae-specific benzoxazinoid marker
Chemotaxonomic validation in non-cereal plant defense models
Synthetic Methodology Benchmarking
Established total synthesis route
Regioselective benzoxazinone synthesis validation

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